N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide is a chemical compound with the molecular formula C16H12Cl2N4O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 3,4-dichloroacetophenone with benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing groups, while reduction might yield a more saturated benzimidazole derivative.
Scientific Research Applications
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
- N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
- N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
Uniqueness
N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C16H12Cl2N4O |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H12Cl2N4O/c1-9(10-2-4-12(17)13(18)6-10)21-22-16(23)11-3-5-14-15(7-11)20-8-19-14/h2-8H,1H3,(H,19,20)(H,22,23)/b21-9- |
InChI Key |
KVBYDQHDPRHUQH-NKVSQWTQSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC2=C(C=C1)N=CN2)/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=C(C=C1)N=CN2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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